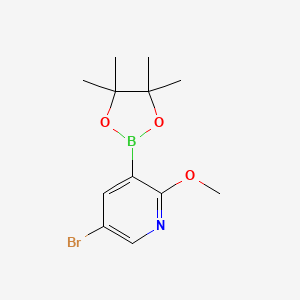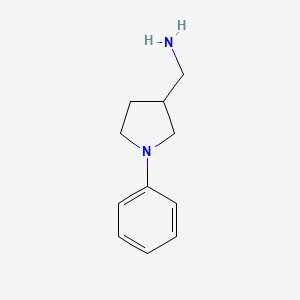
(1-Phenylpyrrolidin-3-yl)methanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methanamine derivatives can involve several chemical reactions. For instance, the synthesis of a tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold utilized a [1,3]-dipolar cycloaddition reaction, starting from enantiopure L-phenylalanine and N-benzyl-3-pyrroline . Another example is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route, starting from p-toluic hydrazide and glycine . Additionally, N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives were prepared using an isocyanide-based four-component reaction without the need for a catalyst .
Molecular Structure Analysis
The molecular structures of methanamine derivatives are characterized by the presence of a methanamine moiety with various aromatic and heterocyclic substituents. These structures are often confirmed using spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry . The design of these molecules aims to stabilize certain conformations or to preferentially interact with biological targets, as seen in the case of the tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, which stabilizes parallel turn conformations .
Chemical Reactions Analysis
The chemical reactivity of methanamine derivatives is influenced by their functional groups and the overall molecular architecture. For example, the aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed to preferentially phosphorylate ERK1/2, a key protein in signal transduction pathways . The reactivity of these compounds is tested in various assays to determine their selectivity and efficacy in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanamine derivatives are crucial for their potential therapeutic applications. These properties include solubility, metabolic stability, membrane permeability, and selectivity for certain receptors or enzymes. For instance, the lead compound NLX-204 from the aryloxyethyl derivative series exhibited high solubility, metabolic stability, and did not block CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein, making it a promising antidepressant drug candidate . Similarly, the novel series of 1-(2-phenoxyphenyl)methanamines showed good human in vitro metabolic stability and hERG selectivity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, closely related to (1-Phenylpyrrolidin-3-yl)methanamine, have been synthesized and evaluated for their antibacterial and antifungal activities, exhibiting varying degrees of effectiveness (Visagaperumal et al., 2010).
Catalytic Applications
- Catalytic Applications of Palladacycles : Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and used to create palladacycles. These compounds show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Hydrogenation Reactions
- Efficient Transfer Hydrogenation Reactions : (4-Phenylquinazolin-2-yl)methanamine, related to the compound of interest, has been used to synthesize N-heterocyclic ruthenium(II) complexes. These catalysts are effective in transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequency values (Karabuğa et al., 2015).
Photocytotoxicity and Cellular Imaging
- Photocytotoxicity in Cancer Treatment : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and similar compounds have been synthesized and show unprecedented photocytotoxicity in red light to various cell lines. These complexes have been used in cellular imaging and are promising in the development of cancer treatment strategies due to their ability to generate reactive oxygen species (Basu et al., 2014).
Synthesis of Novel Compounds
- Synthesis of Novel Azetidine Derivative : A novel compound, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been synthesized and evaluated for its antibacterial and antifungal activity, demonstrating acceptable results (Rao et al., 2013).
X-ray Crystallographic Study
- X-ray Crystallographic and DFT Study : Pyrrolide-imine Schiff base compounds, including 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine, have been synthesized and studied via X-ray crystallography. These compounds form discrete dimers supported by complementary hydrogen bonds, with potential applications in molecular structure analysis (Akerman & Chiazzari, 2014).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s worth noting that related compounds such as methenamine work by hydrolyzing to formaldehyde in acidic environments, which is considered to be highly bactericidal .
Pharmacokinetics
Related compounds like methenamine have a half-life of 43 hours, with peak plasma time of 3-8 hours, and are primarily excreted in urine .
Result of Action
Related compounds like methenamine produce antibacterial activity in the urine within half an hour of ingestion .
Eigenschaften
IUPAC Name |
(1-phenylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYVLKMGXMXKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629756 | |
| Record name | 1-(1-Phenylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylpyrrolidin-3-yl)methanamine | |
CAS RN |
910442-15-8 | |
| Record name | 1-Phenyl-3-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910442-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Phenylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-Phenyl-3-pyrrolidinyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




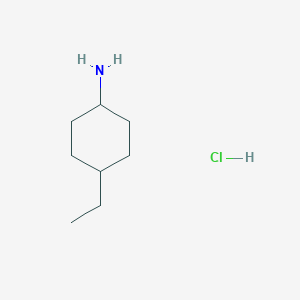
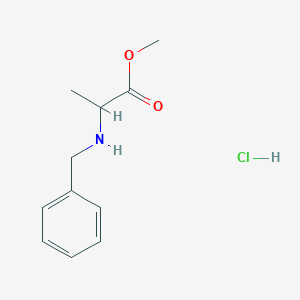
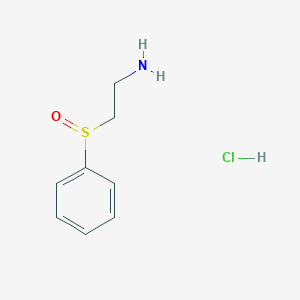
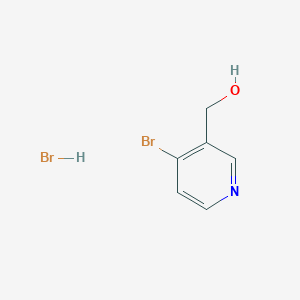
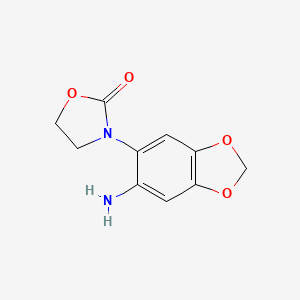

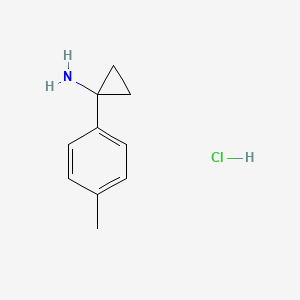
![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)


